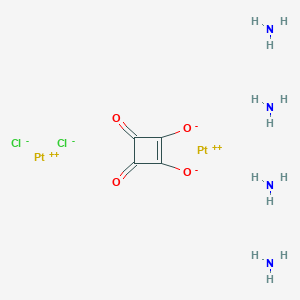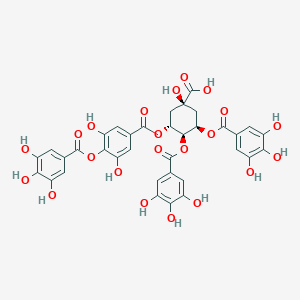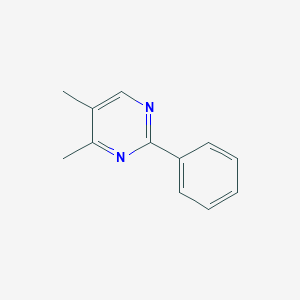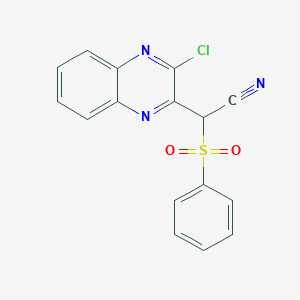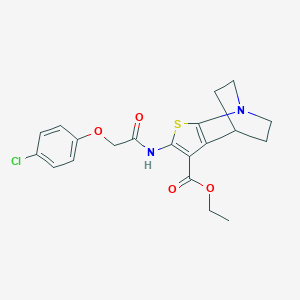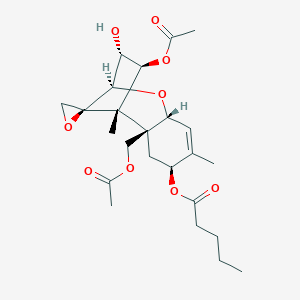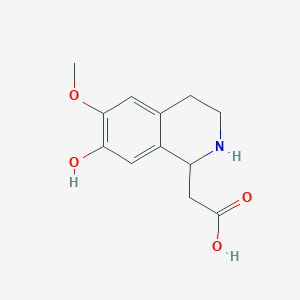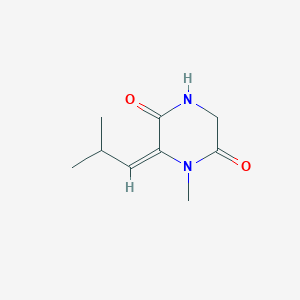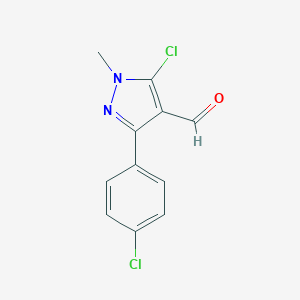
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde, also known as CCPA, is a chemical compound that has been widely used in scientific research. CCPA belongs to the class of pyrazole derivatives and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde exerts its effects by binding to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 adenosine receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the activity of protein kinase A. This results in a decrease in calcium influx and a decrease in the rate of cardiac contraction.
Effets Biochimiques Et Physiologiques
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been shown to have a number of biochemical and physiological effects. In addition to its effects on the cardiovascular system, 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells. 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to the use of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde in lab experiments. For example, 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.
Orientations Futures
There are a number of future directions for the study of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde. One area of research is focused on the development of more potent and selective A1 adenosine receptor agonists. Another area of research is focused on the potential use of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the potential use of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate. The resulting product is then treated with chloroacetyl chloride to yield the final product, 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde. The synthesis of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been optimized to yield a high purity product that is suitable for scientific research.
Applications De Recherche Scientifique
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been shown to activate the A1 adenosine receptor, which plays a key role in regulating cardiovascular function. 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Numéro CAS |
117007-78-0 |
|---|---|
Nom du produit |
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde |
Formule moléculaire |
C11H8Cl2N2O |
Poids moléculaire |
255.1 g/mol |
Nom IUPAC |
5-chloro-3-(4-chlorophenyl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2N2O/c1-15-11(13)9(6-16)10(14-15)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Clé InChI |
JHTCJVOSRZCISE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C=O)Cl |
SMILES canonique |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C=O)Cl |
Synonymes |
5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



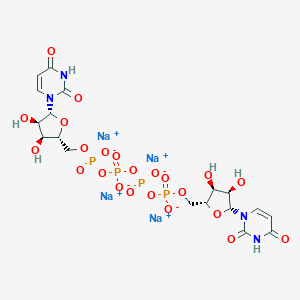
![4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol](/img/structure/B38769.png)
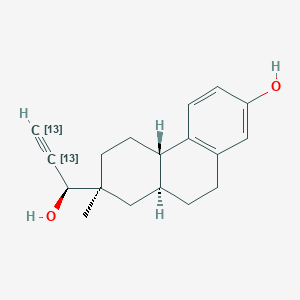
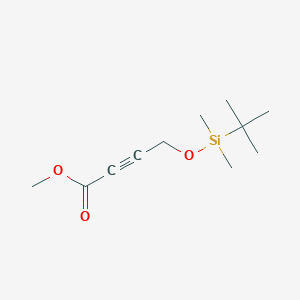
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
